[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride
Description
Properties
IUPAC Name |
[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-3-4(2-8)5(3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSQDQYFBWIDR-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene reagents to introduce the CF2 group onto a cyclopropyl precursor . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysts can enhance the efficiency of the difluoromethylation process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Scientific Research Applications
[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
a) 1-(2,2-Difluorocyclopropyl)methanamine Hydrochloride
- CAS : 1426309-49-0
- Formula : C₄H₇ClF₂N
- Key Differences :
- Lacks the methyl group at position 3 of the cyclopropane ring.
- Simplified structure reduces steric hindrance but may decrease metabolic stability compared to the methyl-substituted target compound.
b) rac-[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine Hydrochloride
c) rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride
d) [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (HCl Salt) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 193.6 | 1.2 | High in water | Not reported |
| 1-(2,2-Difluorocyclopropyl)methanamine | 154.56 | 0.8 | Moderate | Not reported |
| rac-[(1S,3S)-2,2-Difluoro-3-phenyl... | 219.66 | 2.5 | Low | Not reported |
| rac-[(1R,3R)-2,2-Dimethyl-3-phenyl... | 227.7 | 3.0 | Very low | Not reported |
*LogP values estimated using fragment-based methods.
Pharmacological Potential :
- Fluorine atoms in the target compound enhance metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
